molecular formula C17H18N2O4S2 B2794569 N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008957-07-0

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2794569
CAS No.: 1008957-07-0
M. Wt: 378.46
InChI Key: BJQNFQKGTZWQMI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Compounds structurally related to N-(3-acetylphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have been investigated for their pharmacological properties, such as their potential as κ-opioid receptor antagonists. These substances demonstrate significant selectivity and efficacy in preclinical models, highlighting their potential for treating depression and addiction disorders (Grimwood et al., 2011).

Anticancer Activity

Thiophene derivatives, including those structurally similar to the queried compound, have been synthesized and tested for their in vitro cytotoxicity against various cancer cell lines. These studies reveal that certain thiophene-based compounds exhibit good inhibitory activity, particularly those with specific ring structures or substituents, indicating their potential in cancer treatment (Atta & Abdel‐Latif, 2021).

Enzyme Inhibition

A series of thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, targeting enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These studies suggest the potential of these compounds in designing enzyme inhibitors that could be beneficial for treating diseases associated with enzyme dysfunction (Cetin et al., 2021).

Antimicrobial Properties

Research into thiophene derivatives has also highlighted their antimicrobial properties. Compounds synthesized from thiophene-2-carboxamides have shown potential antibacterial and antifungal activities, which could be explored further for the development of new antimicrobial agents (Sowmya et al., 2018).

Molecular Docking and Synthesis Studies

Thiophene derivatives have been subjects of molecular docking studies to understand their interactions with biological targets, providing insights into their potential therapeutic applications. Additionally, synthetic methodologies developed for these compounds contribute to the advancement of organic chemistry and facilitate the exploration of their biological activities (Talupur et al., 2021).

Properties

IUPAC Name

N-(3-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-12(20)13-5-2-6-14(11-13)18-17(21)15-7-3-9-19(15)25(22,23)16-8-4-10-24-16/h2,4-6,8,10-11,15H,3,7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNFQKGTZWQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.